4-benzyl-11-(4-methoxyphenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
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Overview
Description
4-benzyl-11-(4-methoxyphenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-11-(4-methoxyphenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of benzyl, methoxyphenyl, and trimethyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-11-(4-methoxyphenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, or strong acids/bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-benzyl-11-(4-methoxyphenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-benzyl-11-(4-methoxyphenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
- 4-(4-Methoxyphenyl)-11,12-dimethyl-10-(4-methylpyridin-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Uniqueness
4-benzyl-11-(4-methoxyphenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H25N3O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-benzyl-11-(4-methoxyphenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene |
InChI |
InChI=1S/C26H25N3O/c1-17-25-18(2)28(15-20-8-6-5-7-9-20)19(3)26(25)24-14-22(16-29(24)27-17)21-10-12-23(30-4)13-11-21/h5-14,16H,15H2,1-4H3 |
InChI Key |
ICAACLJJBAKKDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN3C=C(C=C3C2=C(N1CC4=CC=CC=C4)C)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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